Chromium-51

Glomerular Filtration Rate Radiopharmaceutical Nephrology

Chromium-51 (Cr-51, CAS 14392-02-0) is a neutron-activated, synthetic gamma-emitting radionuclide characterized by a physical half-life of 27.7 days and principal gamma-photon emission at 320 keV (9.8% yield) via electron capture decay. It is supplied commercially as sodium chromate (Na₂⁵¹CrO₄) for cell labeling and as the Cr-51-EDTA chelate for renal clearance studies, with API specifications requiring radiochemical purity typically exceeding 99%.

Molecular Formula Cr
Molecular Weight 50.944765 g/mol
CAS No. 14392-02-0
Cat. No. B080572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromium-51
CAS14392-02-0
Synonyms51Cr radioisotope
Chromium-51
Cr-51 radioisotope
Molecular FormulaCr
Molecular Weight50.944765 g/mol
Structural Identifiers
SMILES[Cr]
InChIInChI=1S/Cr/i1-1
InChIKeyVYZAMTAEIAYCRO-BJUDXGSMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromium-51 Procurement: Radiochemical Specifications and Clinical Utility Overview for Scientific Selection


Chromium-51 (Cr-51, CAS 14392-02-0) is a neutron-activated, synthetic gamma-emitting radionuclide characterized by a physical half-life of 27.7 days and principal gamma-photon emission at 320 keV (9.8% yield) via electron capture decay [1]. It is supplied commercially as sodium chromate (Na₂⁵¹CrO₄) for cell labeling and as the Cr-51-EDTA chelate for renal clearance studies, with API specifications requiring radiochemical purity typically exceeding 99% [2]. This long-lived isotope is the historical reference standard for red cell mass, survival, and splenic sequestration studies, as well as for glomerular filtration rate (GFR) measurement [3].

Why Cr-51 Cannot Be Directly Substituted: Differential Pharmacology and Biokinetics in Procurement Decisions


Direct substitution of Chromium-51 with alternative radionuclides (e.g., ⁹⁹ᵐTc or ¹¹¹In) is not pharmacokinetically or dosimetrically equivalent. Cr-51 exhibits a distinct labeling mechanism: hexavalent chromate binds rapidly and reversibly to the red cell membrane before intracellular reduction to the trivalent state and firm binding to the β-globin chain of hemoglobin [1]. This yields a unique, low (≈1% per day) and stable elution profile that defines the reference standard for red cell survival and splenic sequestration quantification. In contrast, ¹¹¹In labels predominantly stroma in damaged cells, altering the target organ dosimetry and confounding clinical interpretation [2]. For GFR measurement, Cr-51-EDTA clearance is considered the gold standard against which ⁹⁹ᵐTc-DTPA preparations must be validated; commercial ⁹⁹ᵐTc-DTPA formulations vary widely, with some underestimating GFR compared to the Cr-51 reference, making direct interchange without local validation a source of systematic error [3]. Procurement choices must therefore account for these fundamental biophysical and regulatory differences.

Quantitative Evidence for Chromium-51 Differentiation: Head-to-Head Performance Data Against ⁹⁹ᵐTc-DTPA and ¹¹¹In


GFR Measurement: Cr-51-EDTA as Reference Standard with ≤ 2 mL/min Systematic Bias Versus ⁹⁹ᵐTc-DTPA

In a multi-center prospective study of 88 patients, simultaneous injection of Cr-51-EDTA and ⁹⁹ᵐTc-DTPA demonstrated that ⁹⁹ᵐTc-DTPA overestimates GFR relative to the Cr-51 reference. Urinary clearances for Cr-51-EDTA and ⁹⁹ᵐTc-DTPA were 64.1 ± 27.6 mL/min and 66.1 ± 28.0 mL/min, respectively, with a mean bias of 2.00 ± 2.25 mL/min (accuracy within 10% = 95%) and R² = 0.994 [1]. Plasma clearance similarly showed a mean bias of 1.96 ± 3.32 mL/min (R² = 0.985). A separate infusion-protocol study (n=22) confirmed near-identical urinary clearance (Cr-51: 52.4 ± 22.5 mL/min; ⁹⁹ᵐTc: 52.8 ± 22.6 mL/min; p=0.47; bias 0.39 ± 2.50 mL/min) and excellent correlation (r=0.994) [2]. These data establish Cr-51-EDTA as the metrological reference; ⁹⁹ᵐTc-DTPA is a reliable alternative only after rigorous validation, as commercial formulations can show variable accuracy [3].

Glomerular Filtration Rate Radiopharmaceutical Nephrology

Red Cell Labeling Stability: Cr-51 Binds Intracellular Hemoglobin Whereas ¹¹¹In and ⁹⁹ᵐTc Shift to Stroma Under Stress

An in vitro comparison of Cr-51, ¹¹¹In, and ⁹⁹ᵐTc in undamaged and heat-damaged red cells revealed critical differences in intracellular distribution. Cr-51 labelled haemoglobin in both undamaged and heat-damaged cells. In contrast, ¹¹¹In predominantly labelled haemoglobin in undamaged cells but labelled stroma in heat-damaged cells, even when cells were labelled before heating. ⁹⁹ᵐTc predominantly labelled haemoglobin in undamaged cells but labelled only stroma in heat-damaged cells if heated before labelling [1]. Furthermore, ⁹⁹ᵐTc exhibited a high elution rate from both cells and stroma. These findings explain why Cr-51 remains the gold standard for quantifying splenic sequestration and red cell survival, as alternative labels produce artefactual changes in organ distribution and dosimetry under pathological conditions.

Hematology Splenic Sequestration Radiopharmaceutical

Platelet Survival Measurement: ⁵¹Cr Yields Slightly Longer Survival Times and Eliminates Correction for Free Label

In a comparative study of ⁵¹Cr (disodium chromate), ¹¹¹In-oxine, and ¹¹¹In-tropolone in healthy volunteers, the mean platelet survival time measured with ⁵¹Cr was slightly longer than with both indium labels. Critically, protein-bound plasma ⁵¹Cr remained low and constant throughout the study period, whereas plasma ¹¹¹In increased over time [1]. Consequently, for ⁵¹Cr-based survival calculations, no correction for free label is necessary; in contrast, correction must be routinely performed when using ¹¹¹In markers. This simplifies data analysis and reduces sources of methodological error. A separate study of stored platelet concentrates using a concurrent ⁵¹Cr/¹¹¹In method found the average difference in platelet survival between the two labels was only 8 ± 4 hours across a wide survival range (40–220 h) [2].

Platelet Kinetics Hematology Radiopharmaceutical

Red Cell Labeling Efficiency: ~90% Uptake for Cr-51 vs. <10% for Platelets, Driving Application-Specific Procurement

Cr-51 exhibits markedly different labeling efficiencies depending on the target cell type. For erythrocytes, labeling efficiency is approximately 90%, with excellent red cell uptake and a low, stable elution rate of about 1% per day after an initial 24-hour loss of 1–4% [1]. In stark contrast, the platelet-labeling efficiency of Cr-51 is only 9% [2]. This 10-fold difference in efficiency is a critical procurement consideration: facilities focusing on platelet studies may opt for ¹¹¹In (labeling effectiveness ~57.8%) [3], whereas red cell mass, survival, and sequestration studies remain the unequivocal domain of Cr-51 due to its superior erythrocyte labeling performance.

Erythrocyte Labeling Radiopharmaceutical Hematology

Procurement-Relevant Half-Life: 27.7 Days Enables Longitudinal Studies; Logistics Constrain Emergency Use

The physical half-life of Cr-51 is 27.7 days, substantially longer than ⁹⁹ᵐTc (6.0 hours) and ¹¹¹In (2.8 days) [1]. This extended half-life is advantageous for longitudinal studies such as red cell survival (typically followed over 4–6 weeks) and repeated GFR measurements without requiring frequent re-shipments [2]. However, the 27.7-day half-life imposes significant supply chain constraints: the product decays to approximately 47% of its original activity after 30 days (0.472 fraction remaining) and to 22% after 60 days (0.223 fraction remaining) [3]. Procurement must therefore balance shelf-life against scheduled clinical or research use; bulk ordering of a single high-activity shipment is feasible, whereas just-in-time delivery is impractical for this isotope. This contrasts with the short-lived ⁹⁹ᵐTc, which requires daily generator elution.

Radioisotope Logistics Procurement Clinical Research

Optimal Procurement and Application Scenarios for Chromium-51 Based on Quantitative Differentiation


Reference Standard for Glomerular Filtration Rate (GFR) Measurement and Tracer Validation

Cr-51-EDTA is the established reference method for measuring GFR, against which alternative tracers (e.g., ⁹⁹ᵐTc-DTPA) and estimation equations are validated. Procurement is indicated for clinical research units, nephrology departments, and nuclear medicine facilities that require the highest accuracy for drug dosing (e.g., platinum-based chemotherapy) or for validating local ⁹⁹ᵐTc-DTPA protocols, given the documented 2 mL/min systematic overestimation bias of ⁹⁹ᵐTc-DTPA relative to the Cr-51 standard [1]. Cr-51 is also essential when the continuous infusion protocol is required for patients with extracellular fluid expansion [2].

Longitudinal Red Blood Cell Mass, Survival, and Splenic Sequestration Studies

Cr-51's 27.7-day half-life, high erythrocyte labeling efficiency (~90%), and stable haemoglobin binding (even in heat-damaged cells) make it the gold standard for red cell survival studies (e.g., hemolytic anemia workup, transfusion compatibility, and blood storage validation) [3]. Its consistent intracellular distribution, unaffected by cellular damage, ensures accurate quantification of splenic sequestration, a parameter confounded by the stroma-binding behavior of ¹¹¹In and ⁹⁹ᵐTc [4]. Procurement is critical for hematology research, blood bank quality control, and FDA-regulated validation of new RBC storage systems.

Platelet Survival Kinetics with Simplified Analytical Workflow

Although Cr-51 has lower platelet labeling efficiency (~9%) than ¹¹¹In, it remains a viable option for platelet survival studies where the simplified data analysis (no correction for free label) is prioritized [5]. The constant, low plasma background of Cr-51 reduces methodological complexity and potential error sources. Procurement may be considered for laboratories with established Cr-51 infrastructure that wish to perform platelet studies without investing in additional ¹¹¹In counting and correction protocols.

Cytotoxicity Assays (⁵¹Cr Release Assay) in Immunology and CAR-T Cell Development

Sodium chromate Cr-51 is the historical and still widely used radiolabel for target cells in chromium release assays, which quantify cell-mediated cytotoxicity, antibody-dependent cellular cytotoxicity (ADCC), and CAR-T cell efficacy . While non-radioactive alternatives (e.g., LDH, flow cytometry) exist, the ⁵¹Cr release assay remains a regulatory-accepted and sensitive method. Procurement of Cr-51 sodium chromate is indicated for immunology core facilities and pharmaceutical development laboratories requiring a validated, sensitive assay for T-cell and NK-cell function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chromium-51

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.